3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol)
Description
The compound 3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol) is a structurally complex molecule featuring a benzo[c][1,2,5]thiadiazole (BTD) core. This heterocyclic system is widely utilized in materials science due to its electron-deficient nature, enabling applications in organic electronics, photovoltaics, and optoelectronics . Key structural attributes include:
- Bis(4,1-phenylene) linkers: These aromatic units extend conjugation, modulating electronic properties.
- Oxy-1-propanol termini: The hydroxyl groups improve solubility in polar solvents, facilitating processing in thin-film device fabrication.
Properties
Molecular Formula |
C24H26N4O4S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
3-[4-[5,6-diamino-4-[4-(3-hydroxypropoxy)phenyl]-2,1,3-benzothiadiazol-7-yl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C24H26N4O4S/c25-21-19(15-3-7-17(8-4-15)31-13-1-11-29)23-24(28-33-27-23)20(22(21)26)16-5-9-18(10-6-16)32-14-2-12-30/h3-10,29-30H,1-2,11-14,25-26H2 |
InChI Key |
SKACMXXBWURLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C3=NSN=C23)C4=CC=C(C=C4)OCCCO)N)N)OCCCO |
Origin of Product |
United States |
Biological Activity
The compound 3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol) is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thiadiazole Ring : This five-membered ring contains sulfur and nitrogen atoms and is crucial for the biological activity of the compound.
- Aromatic Phenylene Units : These contribute to the stability and electronic properties of the molecule.
- Aliphatic Alcohol Group : The presence of propanol enhances solubility and may influence biological interactions.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol) can inhibit the growth of various cancer cell lines. For instance:
- Ehrlich’s Ascites Carcinoma Cells : Compounds derived from thiadiazoles demonstrated potent cytotoxicity against these cells in vitro .
Antimicrobial Activity
Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activity. They have shown effectiveness against:
- Bacterial Strains : Including both Gram-positive and Gram-negative bacteria.
- Fungal Infections : Some derivatives have been effective against common fungal pathogens .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators .
Antiviral Properties
Research highlights that certain thiadiazole derivatives exhibit antiviral activities against viruses such as HIV and influenza. The mechanisms often involve interference with viral replication processes .
Case Studies
The biological activities of 3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol) can be attributed to several mechanisms:
- Enzyme Inhibition : Targeting enzymes like COX and matrix metalloproteinases (MMPs) disrupts inflammatory pathways.
- DNA Interaction : Thiadiazoles can intercalate with DNA or RNA structures, inhibiting replication in cancerous cells.
- Cell Membrane Disruption : Some derivatives may disrupt microbial cell membranes leading to cell death.
Comparison with Similar Compounds
Compound 3 from
- Structure : 7,7’-(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene-2,6-diyl)bis(4-bromobenzo[c][1,2,5]thiadiazole)
- Key Differences: Substituents: Bromine atoms at the 4,7-positions (electron-withdrawing) vs. amino groups in the target compound (electron-donating). Side Chains: 2-Ethylhexyl groups enhance solubility in nonpolar solvents, contrasting with the hydrophilic propanol termini of the target compound.
- Synthesis : Pd(OAc)₂-catalyzed coupling in DMF, yielding a purple solid (m.p. 46–47°C) .
- Applications : Likely used in organic photovoltaics (OPVs) due to extended conjugation and bromine’s role in further functionalization.
DTCPB and DTCTB ()
- Structures: DTCPB: 7-(4-(Di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile DTCTB: 7-(5-(Di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile
- Key Differences: Electron-Accepting Groups: Cyano (-CN) substituents increase electron deficiency, enhancing charge transport in OPVs. Donor Units: Di-p-tolylamino groups act as strong electron donors, creating a push-pull architecture absent in the target compound.
- Applications : High-performance hole-transport materials in perovskite solar cells .
Fluoro- and Alkoxy-Substituted BTD ()
- Structure : 5-Fluoro-4,7-bis(4-hexylthiophen-2-yl)-6-((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole
- Key Differences: Substituents: Fluorine (electron-withdrawing) and alkoxy chains (solubility enhancers) vs. amino and propanol groups. Synthesis: Stille coupling with tributylstannane derivatives, a method applicable to the target compound for introducing thiophene units .
- Applications : Near-infrared (NIR) emitters or low-bandgap polymers.
Comparative Analysis of Properties
Functional Implications
- Amino vs. Halogen/CN Groups: The target compound’s amino groups may facilitate hydrogen bonding, improving crystalline ordering in thin films, whereas bromine or cyano groups prioritize charge transfer .
- Solubility vs. Performance: Propanol termini enhance processability in aqueous environments, contrasting with alkyl chains in and , which favor organic solvents.
- Bandgap Modulation: Amino substitution likely reduces the BTD core’s electron affinity, raising the HOMO level compared to cyano- or fluoro-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
